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Rifaximin Impurity B

Cat. No.: B13906317
M. Wt: 755.8 g/mol
InChI Key: SQTCRTQCPJICLD-UHFFFAOYSA-N
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Description

Significance of Impurity Research in Active Pharmaceutical Ingredients (APIs)

In pharmaceutical manufacturing, an impurity is any component present in the drug substance or final drug product that is not the desired chemical entity. The investigation and control of these impurities are paramount for several reasons. Unwanted chemicals, even in trace amounts, can significantly impact the safety and efficacy of a medication. synzeal.com Some impurities may be toxic, while others could be pharmacologically active, leading to unintended side effects. The presence of impurities can also affect the stability of the API, potentially reducing its shelf life and therapeutic effectiveness. cleanchemlab.com

Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines that mandate the identification, qualification, and control of impurities in pharmaceutical products. allmpus.com These guidelines set thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. For instance, any impurity exceeding a 0.1% level generally requires identification. allmpus.com This regulatory oversight ensures that all manufactured drugs meet high standards of purity, safeguarding patient health. The process of identifying, quantifying, and controlling impurities is known as impurity profiling, a mandatory requirement for new drug applications.

Overview of Rifaximin (B1679331) and its Impurity Landscape

Rifaximin is a semi-synthetic, non-systemic antibiotic derived from the rifamycin (B1679328) class of compounds. pharmaffiliates.com It is primarily used for gastrointestinal conditions. The synthesis of Rifaximin is a multi-step process that can give rise to various impurities. These can originate from starting materials, intermediates, by-products of side reactions, or degradation of the final product. asianpubs.org

The European Pharmacopoeia lists several potential impurities in Rifaximin, designated as Impurities A, B, C, D, E, F, G, and H. google.com Understanding this "impurity landscape" is crucial for controlling the quality of Rifaximin. For example:

Rifaximin Impurity A is chemically identified as 2-amino-4-methylpyridine (B118599), which is one of the reactants used in the synthesis of Rifaximin. allmpus.com Its presence in the final product indicates an unreacted starting material.

Rifaximin Impurity C , also known as Rifamycin SV, is a closely related substance that can be present as a process-related impurity. synzeal.com

Other impurities can be formed through degradation pathways such as oxidation or hydrolysis. asianpubs.orgnih.govresearchgate.net For instance, studies have shown that Rifaximin can degrade under acidic, alkaline, and oxidative stress conditions to form various degradation products. researchgate.netresearchgate.net

Controlling these impurities to within acceptable limits is a key challenge in the manufacturing of high-purity Rifaximin.

Definitional Context and Nomenclature of Rifaximin Impurity B

This compound is a specific, known impurity of Rifaximin that is monitored during its production. It is identified by the Chemical Abstracts Service (CAS) number 13929-35-6 . synzeal.com

Chemically, this compound is also known by several synonyms, which reflect its structure and origin:

Rifamycin B : This is a common synonym used in pharmacopoeias. synzeal.com

4-O-(Carboxymethyl)rifamycin : This name provides more structural information about the molecule. synzeal.comcleanchemlab.com

The definitive nomenclature for this compound is provided by its IUPAC name: 2-[[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetic acid . This systematic name precisely describes the complex molecular structure of the impurity.

Below is a data table summarizing the key identifiers for this compound.

IdentifierValue
Primary Name This compound
CAS Number 13929-35-6
Synonyms Rifamycin B, 4-O-(Carboxymethyl)rifamycin
Molecular Formula C39H49NO14
Molecular Weight 755.80 g/mol
IUPAC Name 2-[[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetic acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H49NO14 B13906317 Rifaximin Impurity B

Properties

IUPAC Name

2-[(13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl)oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H49NO14/c1-17-11-10-12-18(2)38(49)40-24-15-26(51-16-27(42)43)28-29(34(24)47)33(46)22(6)36-30(28)37(48)39(8,54-36)52-14-13-25(50-9)19(3)35(53-23(7)41)21(5)32(45)20(4)31(17)44/h10-15,17,19-21,25,31-32,35,44-47H,16H2,1-9H3,(H,40,49)(H,42,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTCRTQCPJICLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H49NO14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

755.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Origin and Formation Pathways of Rifaximin Impurity B

Impurity Genesis within Rifaximin (B1679331) Manufacturing Processes

The synthesis of Rifaximin is a multi-step process that can inadvertently lead to the formation of various impurities. These are known as process-related impurities, and they can arise from starting materials, intermediates, or side reactions occurring during the manufacturing process. asianpubs.org

Process-Related Impurity Formation Mechanisms

Organic impurities can emerge during the manufacturing and storage of a drug substance. asianpubs.org Rifaximin is a semi-synthetic antibiotic typically produced by reacting Rifamycin (B1679328) O with 2-amino-4-methylpyridine (B118599). google.comnih.gov Rifaximin Impurity B is classified as one of several process-related impurities (designated A through H) that can be generated during this synthesis. google.com Its formation is inherently linked to the chemistry of the rifamycin family of compounds. The manufacturing process is therefore designed and optimized to keep the levels of these impurities, including Impurity B, within acceptable, regulated limits. google.com

Precursor Contaminants and Side Reactions Leading to this compound

The primary precursor in the synthesis of Rifaximin is Rifamycin O. google.comnih.gov The presence of this compound (Rifamycin B) in the final product can be attributed to two main pathways:

Starting Material Impurity: Rifamycin B may be present as an impurity within the Rifamycin O starting material itself. As a closely related rifamycin compound, its carry-over through the synthetic steps is a potential route for contamination.

Side Reactions: During the reaction of Rifamycin O with 2-amino-4-methylpyridine, conditions may allow for side reactions to occur, converting the Rifamycin O precursor into Rifamycin B instead of the intended Rifaximin product. google.com

Table 1: Key Compounds in Rifaximin Synthesis and Impurity Formation
Compound NameRole/TypeChemical Name
RifaximinActive Pharmaceutical Ingredient (API)(2S,16Z,18E,20S,21S,22R,23R,24R,25S,26S,27S,28E)-5,6,21,23,25-Pentahydroxy-27-methoxy-2,4,11,16,20,22,24,26-octamethyl-2,7-(epoxypentadeca- allmpus.comglppharmastandards.comresolvemass.catrienimino)benzofuro[4,5-e]pyrido[1,2-a]benzimidazol-1,15(2H)-dione
This compoundProcess-Related Impurity4-O-(Carboxymethyl)rifamycin
Rifamycin BSynonym for Impurity B4-O-(Carboxymethyl)rifamycin
Rifamycin OStarting Material / Precursor(2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-5,6,21,23-tetrahydroxy-27-methoxy-2,4,11,16,20,22,24,26-octamethyl-2,7-(epoxypentadeca allmpus.comglppharmastandards.comresolvemass.catrienimino)benzofuro[4,5-e]pyrido[1,2-a]benzimidazole-1,15(2H)-dione
2-amino-4-methylpyridineReagent4-Methylpyridin-2-amine

Degradation Pathways Contributing to this compound

To understand the intrinsic stability of a drug, regulatory guidelines such as those from the International Council for Harmonisation (ICH) mandate forced degradation or stress testing. resolvemass.caijcrt.org These studies expose the drug to harsh conditions to identify potential degradation products and establish degradation pathways. nih.gov

Forced Degradation Studies and Identification of Relevant Stress Conditions

Forced degradation studies on Rifaximin have been conducted under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. semanticscholar.orgresearchgate.net These studies help to establish that the analytical methods used for quality control are "stability-indicating," meaning they can accurately measure the drug in the presence of its degradants. Research shows that Rifaximin is particularly susceptible to degradation under acidic conditions, and to a lesser extent, under alkaline and oxidative stress. researchgate.netjddtonline.info

Studies show that Rifaximin undergoes significant degradation when exposed to acidic conditions. jddtonline.info In one study, Rifaximin was subjected to acid hydrolysis with HCl and heated for several hours, which resulted in the formation of nine distinct degradation products as identified by Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS). nih.govresearchgate.net Another investigation found that under acidic stress, Rifaximin degradation reached 70.46%, yielding four degradants with specific mass-to-charge ratios (m/z). researchgate.netresearchgate.net However, the available scientific literature from these forced degradation studies does not specifically identify this compound (Rifamycin B) as a product of acid-induced degradation. The focus has been on identifying other novel degradants.

Table 2: Summary of Findings from Acid-Induced Degradation Studies of Rifaximin
Study ConditionsObserved DegradationIdentified Degradation ProductsReference
Treatment with HCl, heated for 4-8 hoursSignificant degradation9 degradation products detected by LC-QTOF-MS/MS nih.gov
Undisclosed acid stress70.46%Four degradants with m/z of 784.2, 744.5, 784.3, and 753.8 researchgate.netresearchgate.net
0.1 M HCl, refluxed at 60°C for 30 minMore sensitive to acid than oxidationDegradation products formed, but not specified as Impurity B semanticscholar.org

Rifaximin also degrades under alkaline conditions, though it appears to be more resistant to base-induced hydrolysis compared to acid-induced pathways. jddtonline.info One study reported a 15.11% degradation of Rifaximin under alkaline stress, which led to the formation of three degradants. researchgate.netresearchgate.net Another study involving 0.1 M NaOH also confirmed susceptibility to alkaline conditions. semanticscholar.org As with the acid degradation studies, the current body of research on alkaline-forced degradation does not report the formation of this compound. The identified products are distinct from Rifamycin B.

Table 3: Summary of Findings from Alkaline-Induced Degradation Studies of Rifaximin
Study ConditionsObserved DegradationIdentified Degradation ProductsReference
Undisclosed alkali stress15.11%Three degradants with m/z of 744.5, 784.3, and 753.8 researchgate.netresearchgate.net
0.1 M NaOH, refluxed at 60°C for 30 minResistant, but some degradation occurredDegradation products formed, but not specified as Impurity B semanticscholar.org

Mechanistic Understanding of Degradation Products Leading to this compound

The formation of this compound (Rifamycin B) from Rifaximin involves specific chemical transformations, with oxidation being a key mechanism. Research involving the use of manganese dioxide as an oxidant provides insight into this pathway. asianpubs.orgresearchgate.net Rifaximin is a derivative of rifamycin. The oxidative process facilitated by agents like manganese dioxide is understood to modify the Rifaximin structure to yield these specific impurities. While detailed mechanistic studies are complex, the preparation of what are termed "oxydic degradation impurities" using a strong oxidant points to an oxidation reaction as the direct cause. asianpubs.org These impurities have been isolated and their structures elucidated using techniques such as MS, NMR, and FTIR, confirming their relationship to the parent Rifaximin molecule through an oxidative transformation. asianpubs.orgresearchgate.net

Isolation and Purification Methodologies for Rifaximin Impurity B

Preparative Chromatographic Techniques for Isolation

The isolation of Rifaximin (B1679331) Impurity B from bulk drug substances or reaction mixtures primarily relies on preparative chromatographic techniques. These methods are essential for obtaining the impurity in a sufficient quantity and high purity for its characterization and use as a reference standard in analytical methods. researchgate.netbiocrick.com

Semi-Preparative High-Performance Liquid Chromatography (HPLC)

Semi-preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation of Rifaximin impurities. researchgate.net This method offers high resolution and efficiency, enabling the separation of closely related compounds.

A typical semi-preparative HPLC method for isolating Rifaximin impurities might involve a reversed-phase column, such as a C18 column. researchgate.netijprs.comresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netijprs.comsemanticscholar.org The gradient or isocratic elution is optimized to achieve the best separation between Rifaximin and its impurities. For instance, a mobile phase composed of acetonitrile, methanol, and water in a specific ratio (e.g., 30:20:50, v/v/v) has been used to improve the separation of peaks during preparative HPLC. researchgate.net The detection is typically carried out using a UV detector at a wavelength where both Rifaximin and its impurities exhibit significant absorbance, such as 254 nm or 276 nm. researchgate.netasianpubs.org

ParameterExample Condition
Column Reversed-phase C18
Mobile Phase Acetonitrile/Methanol/Water mixture
Flow Rate Optimized for separation
Detection UV at 254 nm or 276 nm
This table presents typical parameters for the semi-preparative HPLC isolation of Rifaximin impurities.

Column Chromatography Approaches

Column chromatography is another fundamental technique employed for the purification of Rifaximin impurities. researchgate.net This method is particularly useful for purifying larger quantities of the isolated impurity obtained from preparative HPLC or for a preliminary purification step from a crude mixture.

In this approach, a stationary phase, such as silica (B1680970) gel, is packed into a column. The crude impurity mixture is loaded onto the column and eluted with a suitable solvent system. The choice of the solvent system is critical and is determined based on the polarity of the compounds to be separated. By gradually increasing the polarity of the mobile phase, different components of the mixture can be selectively eluted from the column, leading to the purification of the desired impurity. researchgate.net

Advanced Separation Principles and Practices

The successful isolation and purification of Rifaximin Impurity B often require the application of advanced separation principles. The optimization of chromatographic conditions is paramount. This includes the careful selection of the stationary phase, mobile phase composition (including pH and the use of additives like ion-pairing reagents), and the elution mode (gradient or isocratic). semanticscholar.orgimpactfactor.org

For instance, the use of a reversed-phase C18 column with a mobile phase of acetonitrile and a phosphate (B84403) buffer at a specific pH can be effective. pharmascholars.comresearchgate.net The flow rate and column temperature are also adjusted to maximize resolution and peak shape. asianpubs.orgresearchgate.net The development of stability-indicating HPLC methods is also crucial, as it ensures that the analytical method can separate the drug substance from its degradation products, including Impurity B. semanticscholar.orgimpactfactor.org

Purity Assessment of Isolated this compound

Once isolated, the purity of this compound must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is the primary method used for this purpose. allmpus.com

The purity is determined by injecting a solution of the isolated impurity into an HPLC system and analyzing the resulting chromatogram. The area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. A high percentage of the main peak area (e.g., >95%) indicates a high purity of the isolated compound. researchgate.net The European Pharmacopoeia specifies limits for various impurities in Rifaximin, including Impurity B, which should be less than 0.1%. google.comgoogle.com

Spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy are also employed to confirm the identity and structural integrity of the isolated impurity, further corroborating its purity. researchgate.netbiocrick.com

Analytical TechniquePurpose
HPLC Quantitative purity assessment
Mass Spectrometry (MS) Molecular weight confirmation
NMR Spectroscopy Structural elucidation
FT-IR Spectroscopy Functional group identification
This table outlines the analytical techniques used for the purity assessment and characterization of this compound.

Advanced Spectroscopic and Spectrometric Characterization of Rifaximin Impurity B

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationasianpubs.orgresearchgate.net

NMR spectroscopy is an indispensable tool for delineating the precise molecular architecture of Rifaximin (B1679331) Impurity B by probing the magnetic environments of its constituent atoms. This technique provides detailed structural information essential for its unambiguous identification. asianpubs.orgresearchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR) Analysisasianpubs.org

Proton NMR (¹H NMR) spectroscopy provides critical data on the number, type, and connectivity of hydrogen atoms within a molecule. The ¹H NMR spectrum of Rifaximin Impurity B displays a series of signals with distinct chemical shifts, multiplicities, and coupling constants that are characteristic of its structure. For instance, a notable difference when compared to Rifaximin can be the absence of certain signals, indicating a structural modification. asianpubs.org Analysis of these spectral features allows for the assignment of protons throughout the molecule, including those on the aromatic core and the ansa chain.

Table 1: Representative ¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ) in ppm
Aromatic Protons 6.0 - 8.5
Ansa Chain Protons 0.5 - 5.0
Methyl Protons 0.5 - 2.5

Note: The chemical shifts are general ranges and can vary based on the solvent and instrumental parameters.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysisasianpubs.org

Table 2: Representative ¹³C NMR Data for this compound

Carbon Type Chemical Shift (δ) in ppm
Carbonyl Carbons 170 - 200
Aromatic/Olefinic Carbons 100 - 160
Aliphatic Carbons 10 - 80

Note: The chemical shifts are general ranges and can vary based on the solvent and instrumental parameters.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful methods for establishing the connectivity between atoms, which is essential for assembling the complete structure of complex molecules like this compound. nih.govsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems within the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a definitive link between the proton and carbon skeletons. sdsu.edu

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysisasianpubs.orgresearchgate.netpharmaffiliates.comallmpus.com

Mass spectrometry is a highly sensitive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)researchgate.netpharmaffiliates.comallmpus.comveeprho.com

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.netpharmaffiliates.comallmpus.comveeprho.com This is a cornerstone technique for the analysis of pharmaceutical impurities. veeprho.com An LC method is first employed to separate this compound from the active pharmaceutical ingredient and other related substances. The eluent is then introduced into the mass spectrometer, where the impurity is ionized. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which is crucial for determining the elemental formula. For this compound, the protonated molecule [M+H]⁺ is often observed. ingentaconnect.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)allmpus.comnih.govnih.gov

LC-MS/MS provides an additional layer of structural information by inducing and analyzing the fragmentation of a selected precursor ion. allmpus.comnih.govnih.gov The molecular ion of this compound is isolated and then fragmented, typically through collision-induced dissociation. The resulting product ions are detected, generating a characteristic fragmentation pattern. By carefully analyzing these fragments, the structure of different parts of the molecule can be deduced, and the specific site of structural modification relative to Rifaximin can be identified. This detailed fragmentation data, when combined with NMR results, allows for the confident and complete structural elucidation of this compound. ingentaconnect.com

Table 3: Compounds Mentioned in this Article

Compound Name
Rifaximin

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a crucial technique for determining the molecular weight of Rifaximin impurities. For this compound, also known as Rifamycin (B1679328) B, the molecular formula is C₃₉H₄₉NO₁₄, corresponding to a molecular weight of 755.80 g/mol . pharmaffiliates.comallmpus.com

In positive ionization mode (+ESI), the protonated molecular ion [M+H]⁺ is observed. This technique is frequently coupled with liquid chromatography (LC) to separate impurities before mass analysis. impactfactor.orgiosrjournals.org The fragmentation pattern of the impurity can be compared to that of Rifaximin to elucidate structural similarities and differences. researchgate.net

One study identified an impurity with a molecular weight of 802, which was 16 atomic mass units higher than Rifaximin, suggesting the presence of an additional oxygen atom on the ansa chain. researchgate.net Another investigation using LC-ESI-MSn detected eleven impurities in Rifaximin raw materials produced in China. ingentaconnect.com

The high sensitivity and selectivity of ESI-MS make it an indispensable tool for identifying and quantifying impurities, even at very low levels, which is critical for ensuring the quality and safety of the final drug product. nih.gov

Table 1: ESI-MS Data for this compound and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Observed Ion [M+H]⁺ Reference
Rifaximin C₄₃H₅₁N₃O₁₁ 785.88 786 pharmaffiliates.comingentaconnect.com
This compound (Rifamycin B) C₃₉H₄₉NO₁₄ 755.80 756 pharmaffiliates.com
Rifaximin Impurity H (hydroxylated) C₄₃H₅₁N₃O₁₂ 801.90 802 ingentaconnect.com
25-deacetyl Rifaximin C₄₁H₄₉N₃O₁₀ 743.85 744 ingentaconnect.com

Diagnostic Fragment-Ion-Based Extension Strategy (DFIBES) for Structure Deduction

The Diagnostic Fragment-Ion-Based Extension Strategy (DFIBES) is a systematic approach used in conjunction with mass spectrometry to deduce the structures of unknown impurities. ingentaconnect.comsemanticscholar.orgresearchgate.net This strategy relies on the principle that structurally related compounds, such as a drug and its impurities, will exhibit similar fragmentation patterns in tandem mass spectrometry (MS/MS). By comparing the fragment ions of the impurity with those of the parent drug, the location of the structural modification can be pinpointed.

For instance, in the analysis of Rifaximin impurities, if a series of fragment ions in the impurity's MS/MS spectrum are all shifted by a specific mass difference compared to the corresponding fragments of Rifaximin, it indicates that the modification is on that part of the molecule. researchgate.net

One study successfully applied DFIBES to characterize eleven impurities found in Rifaximin. ingentaconnect.com For example, an impurity with an [M+H]⁺ ion at m/z 802 showed fragment ions at m/z 770, 752, 734, 710, 692, and 532. ingentaconnect.com The consistent mass difference of 16 Da from Rifaximin's fragments (except for the fragment at m/z 362 which was common to both) confirmed that the impurity was a hydroxylated form of Rifaximin and the modification was on the ansa chain. researchgate.netingentaconnect.com Similarly, an impurity with an [M+H]⁺ of 744 Da was identified as 25-deacetyl rifaximin due to a mass difference of 42 Da. ingentaconnect.com This strategy has proven to be a powerful tool for the structural elucidation of process-related impurities and degradation products of Rifaximin. semanticscholar.orgresearchgate.net

Infrared Spectroscopy (FT-IR) for Functional Group and Structural Insights

The FT-IR spectrum of a Rifaximin-related impurity with a molecular weight of 802 showed main absorption bands at 3608, 3583, 3401, 1727, and 1647 cm⁻¹, indicating a strong structural relationship with Rifaximin. researchgate.net A notable difference was observed in the Csp³-H stretching region, with an increased intensity of the band at 2924 cm⁻¹ in the impurity, which is characteristic of a CH₂ asymmetric stretching. This suggested the presence of an additional CH₂ group in the impurity. researchgate.netresearchgate.net

The fingerprint region, particularly between 1020 and 1100 cm⁻¹, which corresponds to Csp³-O stretching, also showed significant differences, further confirming that the modification is located on the ansa chain of the molecule. researchgate.net For a polymorphic form of Rifaximin, characteristic peaks in the 1% KBr FT-IR spectrum were observed at approximately 3424, 2920, 1725, 1648, and 1229 cm⁻¹. google.com

Table 2: Key FT-IR Absorption Bands for Rifaximin and a Related Impurity

Functional Group/Vibration Rifaximin (cm⁻¹) Rifaximin Impurity (802 Da) (cm⁻¹) Significance of Difference Reference
O-H Stretching ~3400-3600 3608, 3583, 3401 Similar, indicates presence of hydroxyl groups researchgate.net
C=O Stretching ~1725, ~1648 1727, 1647 Similar, indicates presence of carbonyl groups researchgate.net
Csp³-H Stretching 2963-2965 2924 Increased intensity at 2924 cm⁻¹ suggests additional CH₂ group researchgate.netresearchgate.net
Csp³-O Stretching - - Differences in the 1020-1100 cm⁻¹ region indicate modification on the ansa chain researchgate.net

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectrophotometry is used to analyze the chromophoric system of a molecule. The UV-Vis spectrum provides information about conjugated systems and aromatic portions of the structure.

A comparison of the UV-Vis spectra of Rifaximin and a related impurity with a molecular weight of 802 showed very similar absorption maxima (λ_max). researchgate.net The impurity exhibited λ_max values at 220, 236, 293, 372, and 442 nm, while Rifaximin showed λ_max at 219, 236, 293, 372, and 453 nm. researchgate.netresearchgate.net

The nearly identical UV-Vis spectra indicate that the aromatic chromophore of the two compounds is the same. researchgate.net This finding strongly suggests that the structural difference between Rifaximin and this particular impurity is not within the chromophoric part of the molecule but is located on the aliphatic "ansa" chain. researchgate.netresearchgate.net

UV spectrophotometric methods are also developed for the quantitative analysis of Rifaximin in pharmaceutical preparations, often showing maximum absorption at wavelengths around 293 nm and 440 nm. researchgate.netjddtonline.info The robustness of these methods is tested under various conditions to ensure reliability. jddtonline.info

Table 3: UV-Vis Absorption Maxima (λ_max) for Rifaximin and a Related Impurity

Compound λ_max 1 (nm) λ_max 2 (nm) λ_max 3 (nm) λ_max 4 (nm) λ_max 5 (nm) Reference
Rifaximin 219 236 293 372 453 researchgate.netresearchgate.net
Rifaximin Impurity (802 Da) 220 236 293 372 442 researchgate.net

Chromatographic and Electrophoretic Analytical Methodologies for Rifaximin Impurity B Quantification

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a reliable HPLC method is fundamental for the routine quality control of Rifaximin (B1679331), specifically for monitoring Impurity B. clearsynth.comgoogle.com Method development involves a systematic approach to optimizing various chromatographic parameters to achieve the desired separation and quantification. Validation of the developed method is then performed according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. researchgate.netpsu.edu

Reversed-Phase HPLC (RP-HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely adopted technique for the analysis of Rifaximin and its impurities. researchgate.netresearchgate.net This preference is due to the higher log P value of Rifaximin, making it well-suited for separation on a non-polar stationary phase with a polar mobile phase. impactfactor.org Numerous studies have successfully developed and validated isocratic and gradient RP-HPLC methods for the determination of Rifaximin and its related substances, including Impurity B. researchgate.netresearchgate.net

Column Chemistry Selection for Optimal Separation (e.g., C18 stationary phases)

The choice of the stationary phase is critical for achieving optimal separation of Rifaximin from its impurities. C18 (octadecylsilyl) columns are the most frequently used stationary phases for this analysis due to their hydrophobicity, which provides excellent retention and resolution of the relatively non-polar Rifaximin molecule and its related impurities. researchgate.netresearchgate.net Several studies report the use of C18 columns with dimensions such as 250 mm x 4.6 mm and a particle size of 5 µm, which provide the necessary efficiency for separating closely eluting peaks. researchgate.netasianpubs.org The selection of a specific C18 column from various manufacturers can influence the selectivity of the separation, and therefore, different brands may be screened during method development.

Table 1: Examples of C18 Columns Used in Rifaximin Impurity Analysis

Column NameDimensionsParticle Size (µm)
Phenomenex Luna C18150mm x 4.6mm5
Inertsil ODS-3V C18250mm x 4.6mm5
Chromosil Symmetry C18150mm x 4.6mm5
CAPCELL PAK C8 DDS250mm x 4.6mm5

This table presents a selection of C18 columns that have been successfully employed in the chromatographic separation of Rifaximin and its impurities, demonstrating the prevalence of this stationary phase chemistry.

Mobile Phase Optimization (e.g., Water/Acetonitrile (B52724), Phosphate (B84403) Buffer)

Mobile phase composition is a key parameter that is meticulously optimized to achieve the desired retention time and resolution. A typical mobile phase for Rifaximin analysis consists of a mixture of an aqueous component and an organic modifier, most commonly acetonitrile or methanol (B129727). researchgate.netresearchgate.net The aqueous phase is often a buffer, such as phosphate buffer, to control the pH and improve peak shape. researchgate.netpharmascholars.com For instance, a mobile phase consisting of a mixture of 10 mM potassium dihydrogen orthophosphate (pH adjusted to 5.0) and acetonitrile has been used. researchgate.net Another example includes a mobile phase of methanol and a 10 mM phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a 70:30 v/v ratio. researchgate.net The ratio of the organic modifier to the aqueous phase is adjusted to control the elution strength and achieve the desired separation.

Detection Wavelength Optimization (e.g., UV detection)

Ultraviolet (UV) detection is the standard for quantifying Rifaximin and its impurities. The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. Rifaximin exhibits multiple absorption maxima. Wavelengths around 293 nm, 296 nm, and 440-454 nm have been reported for detection. researchgate.netresearchgate.netresearchgate.net Optimization of the detection wavelength is performed by analyzing the UV spectra of both Rifaximin and Impurity B to find a wavelength that provides a good response for both compounds. In some methods, a wavelength of 293 nm is chosen for monitoring. researchgate.netijcpa.in

Gradient and Isocratic Elution Strategies

Both isocratic and gradient elution strategies are employed for the analysis of Rifaximin and its impurities. Isocratic elution, where the mobile phase composition remains constant throughout the run, offers simplicity and is often used for routine quality control when the separation of key impurities is straightforward. researchgate.netresearchgate.net For example, an isocratic method using a mobile phase of water and acetonitrile (1:1 v/v) has been reported. researchgate.net

However, for more complex impurity profiles or to separate impurities with significantly different polarities, a gradient elution strategy is preferred. researchgate.net Gradient elution involves changing the mobile phase composition during the analysis, typically by increasing the proportion of the organic solvent. This allows for the elution of a wider range of compounds with better peak shape and resolution in a reasonable timeframe. A gradient method utilizing 10 mM potassium dihydrogen orthophosphate (pH 5.0) as mobile phase A and acetonitrile as mobile phase B has been successfully used to separate Rifaximin from its degradants. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Impurity Profiling

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the identification and characterization of impurities, including Rifaximin Impurity B. researchgate.netimpactfactor.org While HPLC with UV detection is suitable for quantification, LC-MS provides structural information, which is essential for identifying unknown impurities and confirming the identity of known ones. researchgate.net

LC-MS methods are particularly valuable in forced degradation studies, where the drug substance is subjected to stress conditions (e.g., acid, base, oxidation) to generate potential degradation products. researchgate.net The resulting complex mixtures can be analyzed by LC-MS to identify and elucidate the structures of the degradants. researchgate.net For instance, LC-MS has been used to investigate the impurity profile of Rifaximin, leading to the identification of several degradation products. impactfactor.orgresearchgate.net The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern provide crucial data for structural elucidation. researchgate.netasianpubs.org

Table 2: Summary of Analytical Methodologies

TechniqueApplicationKey Parameters
RP-HPLC Quantification of this compoundColumn: C18; Mobile Phase: Acetonitrile/Phosphate Buffer; Detection: UV (e.g., 293 nm)
LC-MS Impurity profiling and structural elucidationIonization: ESI; Analysis: m/z ratio and fragmentation patterns

This table provides a concise overview of the primary analytical techniques used for this compound, highlighting their main applications and critical operational parameters.

Capillary Electrophoresis (CE) for this compound Analysis

Capillary Electrophoresis (CE) has emerged as a powerful technique for the analysis of pharmaceuticals, offering advantages rooted in the principles of green analytical chemistry. nih.gov Its application in the quantification of Rifaximin and the resolution of its impurities, including Impurity B, showcases its utility. CE methods are noted for being low-cost, fast, and environmentally friendly due to the minimal use of organic solvents and reagents. nih.govresearchgate.net

In a validated CE method for Rifaximin in tablets, effective separation was achieved using an uncoated fused-silica capillary. nih.gov The background electrolyte consisted of a 25 mM borate (B1201080) buffer at a pH of 9.5. The separation was carried out with an applied voltage of 20 kV, and detection was performed at a wavelength of 290 nm. nih.gov This method demonstrated selectivity in the presence of impurities and degradation products, confirming its suitability for quality control. nih.gov The principles of CE, which facilitate the separation of analytes based on their electrophoretic mobility in an electric field, are well-suited for resolving closely related compounds like Rifaximin and its impurities. nih.govunesp.br

The development of such CE methods aligns with a growing emphasis on sustainable analytical practices in the pharmaceutical industry, providing a reliable and "green" alternative to traditional chromatographic techniques. nih.govresearchgate.net

Method Validation Parameters for this compound Quantification

Method validation is a critical requirement for any analytical procedure used in pharmaceutical quality control, ensuring that the method is suitable for its intended purpose. For the quantification of this compound, validation is performed according to guidelines from the International Council for Harmonisation (ICH). semanticscholar.orgresearchgate.net This involves a comprehensive evaluation of several key parameters to demonstrate the method's reliability, accuracy, and precision.

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, and matrix components. nih.govijcpa.in To establish the specificity and selectivity for this compound, forced degradation studies are performed. semanticscholar.orgimpactfactor.org In these studies, the parent drug, Rifaximin, is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. semanticscholar.orgijcpa.inimpactfactor.org

The analytical method must then demonstrate that it can effectively separate the peak of this compound from the peaks of the parent drug and any newly formed degradants. semanticscholar.orgresearchgate.net For instance, one stability-indicating HPLC method showed that Rifaximin was susceptible to degradation under acidic, basic, and oxidative conditions, but the method could resolve the drug from all degradation products. ijcpa.inimpactfactor.org The absence of interference from these other compounds at the retention time of Impurity B confirms the method's selectivity, which is crucial for accurate quantification during stability testing and routine analysis. semanticscholar.orgijcpa.in

Linearity demonstrates the proportionality between the concentration of an analyte and the analytical response over a specified range. nih.govpsu.edu For the quantification of this compound, a calibration curve is established by preparing a series of standard solutions at different concentrations and measuring the corresponding instrument response (e.g., peak area). ijcpa.inpsu.edu

The relationship between concentration and response is then evaluated using linear regression analysis. psu.edu A high correlation coefficient (R²) value, typically greater than 0.999, indicates a strong linear relationship. nih.govufrgs.br For example, a validated CE method for Rifaximin demonstrated linearity over a concentration range of 50 to 500 μg/mL with a correlation coefficient (r) of 0.9993. nih.gov Another HPLC method showed linearity for Rifaximin from 1.0 to 300 μg/mL with an R² of 0.9998. researchgate.net Establishing a reliable calibration curve is fundamental for the accurate calculation of the concentration of this compound in unknown samples. nih.govpsu.edu

Table 1: Examples of Linearity Parameters from Validated Analytical Methods for Rifaximin

Method Type Concentration Range (µg/mL) Correlation Coefficient (r or R²) Source
HPLC 5 - 25 0.999 ijprs.com
HPLC 0.1 - 200 0.9999 psu.edu
HPTLC 0.4 - 3.2 (ng/band) Not specified researchgate.net
CE 50 - 500 0.9993 nih.gov
Spectrophotometry 10 - 30 > 0.9999 nih.gov

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of an analytical method. semanticscholar.org LOD is the lowest concentration of an analyte that the method can detect but not necessarily quantify with acceptable accuracy and precision, while LOQ is the lowest concentration that can be measured with suitable precision and accuracy. semanticscholar.orgijpsonline.com

These values are often determined based on the standard deviation of the response (e.g., the y-intercept of the regression line) and the slope of the calibration curve. semanticscholar.orgijpsonline.com For instance, in one HPLC method for Rifaximin, the LOD and LOQ were found to be 0.0241 μg/mL and 0.0794 μg/mL, respectively. psu.edu Another study reported an LOD of 0.009 μg/mL and an LOQ of 0.03 μg/mL for Rifaximin in serum. ijpsonline.com The low LOD and LOQ values indicate the high sensitivity of the method, which is essential for quantifying trace-level impurities like Impurity B. nih.govijpsonline.com

Table 2: LOD and LOQ Values from Various Analytical Methods for Rifaximin

Method Type LOD (µg/mL) LOQ (µg/mL) Source
HPLC 0.238 0.786 semanticscholar.org
HPLC 0.03 0.1060 impactfactor.org
HPLC 0.339 1.028 ijcpa.in
HPLC 0.289 0.891 researchgate.net
HPLC-MS/MS 0.005 (µg/kg) 0.010 (µg/kg) mdpi.com
HPLC 0.009 0.03 ijpsonline.com

Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. nih.gov It is typically assessed at two levels: intraday precision (repeatability) and interday precision (intermediate precision). psu.edu Intraday precision is determined by analyzing the same sample multiple times within the same day, while interday precision involves the analysis on different days. nih.govpsu.edu

The precision is expressed as the relative standard deviation (%RSD). nih.gov For impurity analysis, the acceptance criteria for %RSD are generally stringent, often required to be less than 2%. impactfactor.orgresearchgate.net For example, a CE method for Rifaximin showed an intraday precision of 1.30% and an interday precision of 1.56%. nih.gov An HPLC method reported intraday %RSD values between 0.2-0.4% and interday values between 0.42-0.83%. psu.edu These low %RSD values demonstrate that the analytical methods are highly precise. nih.govpsu.edu

Table 3: Precision Data from Validated Rifaximin Analytical Methods

Method Type Intraday Precision (%RSD) Interday Precision (%RSD) Source
CE 1.30 1.56 nih.gov
HPLC 0.2 - 0.4 0.42 - 0.83 psu.edu
HPLC 0.28 - 0.55 0.68 - 0.81 semanticscholar.org
HPLC 0.41 - 6.84 1.83 - 5.71 ijpsonline.com
Spectrophotometry 0.57 1.08 nih.gov

Accuracy refers to the closeness of the test results obtained by a method to the true value. ufrgs.br It is commonly determined through recovery studies. psu.edu In these studies, a known amount of the impurity standard (in this case, this compound) is added (spiked) into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). impactfactor.orgpsu.edu

The method is then used to analyze these spiked samples, and the amount of the impurity recovered is calculated. psu.edu The accuracy is expressed as the percentage of the analyte recovered. psu.edu For pharmaceutical analysis, recovery values are typically expected to be within the range of 98-102%. ufrgs.br A validated CE method for Rifaximin demonstrated an average recovery of 100.24%. nih.gov Similarly, an HPLC method showed recovery in the range of 98.49-98.83%. psu.edu These results confirm the accuracy of the methods for quantifying the analyte. nih.govpsu.edu

Table 4: Accuracy and Recovery Data for Rifaximin Analysis

Method Type Concentration Levels Recovery (%) Source
CE Not Specified 100.24 (average) nih.gov
HPLC 18, 20, 22 µg/mL 98.49 - 98.83 psu.edu
HPLC-MS/MS Not Specified 80 - 120 mdpi.com
Spectrophotometry Not Specified 100.56 (average) ufrgs.br

Robustness Evaluation of Analytical Methodologies for this compound Quantification

The robustness of an analytical method is a critical parameter in its validation, demonstrating the reliability of the method to produce consistent results despite small, deliberate variations in procedural parameters. This ensures the method's suitability for routine use in quality control laboratories. For the quantification of Rifaximin and its impurities, including this compound, various chromatographic and electrophoretic methods have been evaluated for their robustness.

While specific robustness data for the quantification of this compound is not extensively detailed in publicly available literature, the evaluation of methods for the primary compound, Rifaximin, often includes ensuring the method is stability-indicating and selective in the presence of its impurities. The robustness of these methods provides an indirect assurance of their capability to quantify impurities reliably.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of Rifaximin and its related substances. Several studies have assessed the robustness of their developed HPLC methods by intentionally altering critical parameters.

One study on a stability-indicating RP-HPLC method for Rifaximin provides a representative example of robustness evaluation. Although the focus is on the main analyte, the principles are directly applicable to the quantification of its impurities. The parameters typically investigated include:

Flow Rate of the Mobile Phase: Variations in the flow rate can affect retention times and peak areas.

Mobile Phase Composition: Minor changes in the ratio of solvents in the mobile phase can impact the separation and elution of the analyte.

Wavelength of Detection: The effect of slight adjustments to the detection wavelength is monitored to ensure consistent quantification.

Column Temperature: Temperature fluctuations can influence the viscosity of the mobile phase and the interaction of the analyte with the stationary phase.

In a typical robustness study for a Rifaximin HPLC method, the flow rate might be varied by ±0.2 mL/min from the nominal rate, and the mobile phase composition might be altered by a small percentage (e.g., ±2%). The detection wavelength could be adjusted by ±2 nm to ±5 nm. The results of these variations are then analyzed, with the relative standard deviation (%RSD) of the assay results being a key indicator of the method's robustness. For a method to be considered robust, the %RSD for the assay under these varied conditions should typically be less than 2.0%.

Table 1: Example of Robustness Evaluation Parameters for an HPLC Method for Rifaximin

Parameter Variation Acceptance Criteria
Flow Rate ± 0.1 mL/min %RSD < 2.0%
Mobile Phase Composition ± 2% absolute %RSD < 2.0%

A study developing an RP-HPLC method for Rifaximin in its bulk and pharmaceutical dosage forms also determined the robustness by slightly changing the flow rate, temperature, and mobile phase composition from the optimized conditions. Another stability-indicating HPLC method for Rifaximin was validated as per ICH guidelines and was found to be robust, with the drug peak not showing interference from degradants during forced degradation studies.

Electrophoretic Methods

Capillary electrophoresis has emerged as an eco-friendly alternative for the analysis of pharmaceuticals. A study on the quantification of Rifaximin by capillary electrophoresis demonstrated the method's robustness against variations in several parameters. The investigation included altering the buffer concentration and pH, voltage, injection time, and temperature. The method was found to be selective in the presence of impurities and degradation products, indicating its potential for the reliable quantification of these related substances.

Table 2: Robustness Parameters for a Capillary Electrophoresis Method for Rifaximin

Parameter Varied Variation Outcome
Buffer Concentration Deliberate Change Method remained robust
Buffer pH Deliberate Change Method remained robust
Voltage Deliberate Change Method remained robust
Wavelength Deliberate Change Method remained robust
Injection Time Deliberate Change Method remained robust

The successful validation of these methods for the primary compound, with proven selectivity for impurities, lays the groundwork for their application in the quantification of this compound. However, a comprehensive robustness study specifically targeting the quantification of this compound would be necessary to establish the definitive reliability of an analytical method for this purpose.

Impurity Profiling Strategies for Rifaximin and Rifaximin Impurity B

Systematic Approaches to Impurity Detection and Quantification

Systematic approaches are fundamental to accurately detect and quantify impurities like Rifaximin (B1679331) Impurity B. A variety of analytical techniques are employed, with High-Performance Liquid Chromatography (HPLC) being a cornerstone method. asianpubs.orgrsc.org Reverse-phase HPLC (RP-HPLC) is frequently utilized for the determination of Rifaximin and its impurities. psu.eduresearchgate.netsemanticscholar.org These methods are often developed to be stability-indicating, meaning they can separate the active pharmaceutical ingredient (API) from its degradation products and impurities. ijcpa.inresearchgate.net

Key parameters for these analytical methods include the choice of the stationary phase (column), mobile phase composition, flow rate, and detection wavelength. For instance, C18 columns are commonly used for the separation of Rifaximin and its impurities. psu.eduijcpa.inresearchgate.net The mobile phase often consists of a mixture of a buffer solution and an organic solvent like acetonitrile (B52724) or methanol (B129727). psu.eduijcpa.ininnovareacademics.in UV detection is typically performed at a wavelength where Rifaximin and its impurities exhibit significant absorbance, such as 293 nm or 296 nm. researchgate.netjournalijar.comresearchgate.net

The validation of these analytical methods is performed according to International Council for Harmonisation (ICH) guidelines to ensure their specificity, linearity, precision, accuracy, and robustness. psu.eduresearchgate.netjournalijar.com The limit of detection (LOD) and limit of quantitation (LOQ) are also established to define the sensitivity of the method. psu.eduinnovareacademics.injournalijar.com For example, one RP-HPLC method reported an LOD of 0.0241 μg/mL and an LOQ of 0.0794 μg/mL for Rifaximin. psu.edu Another study established an LOD of 0.7129 µg/ml and an LOQ of 2.160 µg/ml. journalijar.com

Beyond HPLC, other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for the structural elucidation of unknown impurities. researchgate.netnih.govingentaconnect.com LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry, allowing for the identification of impurities based on their mass-to-charge ratio. researchgate.netimpactfactor.org

Table 1: Analytical Methods for Rifaximin and Impurity Detection

TechniqueColumnMobile PhaseDetection WavelengthKey Findings/ApplicationReference
RP-HPLCC18 (250mm x 4.6mm, 5µm)Aqueous tetra butyl ammonium (B1175870) hydrogen sulphate (10 mM, pH 3.37) : acetonitrile (40:60, v/v)441 nmValidated for determination of Rifaximin; stability-indicating. psu.edu
RP-HPLCInertsil C18 (250 x 4.6 mm, 5µ)Aqueous sodium acetate (B1210297) buffer : Acetonitrile (60:40 v/v, pH 5.0)293 nmValidated as per ICH guidelines for Rifaximin in bulk and formulation. journalijar.com
HPLCC18 (250 x 4.6mm, 5µ)Methanol : water (70:30)293 nmStability-indicating method for Rifaximin tablets. ijcpa.in
LC-QTOF-MS/MSNot specifiedNot specifiedNot applicableIdentified 9 degradation products of Rifaximin under acid hydrolysis. nih.gov
Capillary ElectrophoresisSilica (B1680970) capillaryBorate (B1201080) buffer 25 mM pH 9.5290 nmQuantification of Rifaximin in tablets, considered a green analytical method.

Comprehensive Impurity Mapping of Rifaximin Batches

Comprehensive impurity mapping involves the systematic identification and characterization of all potential impurities present in different batches of Rifaximin. This process is crucial for understanding the impurity profile and ensuring batch-to-batch consistency. Rifaximin Impurity B, chemically known as 4-O-Carboxymethyl Rifamycin (B1679328) or Rifamycin B, is a known impurity of Rifaximin. pharmaffiliates.comallmpus.comsynzeal.com

Studies have been conducted to investigate the impurity profiles of Rifaximin from various sources. researchgate.netingentaconnect.com For instance, an investigation of Rifaximin produced in China using LC-MS methods detected eleven impurities. researchgate.netnih.govresearchgate.net These impurities can originate from the synthetic route, degradation of the drug substance, or be carried over from starting materials. allmpus.com

The European Pharmacopoeia lists several impurities of Rifaximin, including Impurity B. asianpubs.org The chemical details of this compound are provided below:

Chemical Name: 4-O-Carboxymethyl Rifamycin; [(1,2-Dihydro-5,6,17,19,21-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-2,7-(epoxypentadeca psu.edusemanticscholar.orgresearchgate.nettrienimino)naphtho[2,1-b]furan-9-yl)oxy]acetic acid 21-acetate. allmpus.comveeprho.com

Molecular Formula: C₃₉H₄₉NO₁₄. pharmaffiliates.comallmpus.comnaturalproducts.net

Molecular Weight: 755.8 g/mol . pharmaffiliates.comallmpus.com

CAS Number: 13929-35-6. pharmaffiliates.comallmpus.com

Other identified impurities in Rifaximin batches include Rifaximin Impurity A (4-Methylpyridin-2-amine), Impurity C (Rifamycin SV), Impurity D (Rifaximin Y), Impurity E (Rifamycin S), and Impurity F (Rifamycin O). pharmaffiliates.comallmpus.com The structural elucidation of these impurities is often achieved using advanced analytical techniques like NMR spectroscopy and mass spectrometry. asianpubs.orgresearchgate.net

Table 2: Key Identified Impurities of Rifaximin

Impurity NameAlternative NameMolecular FormulaMolecular Weight (g/mol)CAS NumberReference
This compoundRifamycin BC₃₉H₄₉NO₁₄755.8013929-35-6 pharmaffiliates.comallmpus.comnaturalproducts.net
Rifaximin Impurity A4-Methylpyridin-2-amineC₆H₈N₂108.14695-34-1 pharmaffiliates.comallmpus.com
Rifaximin Impurity CRifamycin SVC₃₇H₄₇NO₁₂697.776998-60-3 pharmaffiliates.comallmpus.com
Rifaximin Impurity DRifaximin YC₄₃H₄₉N₃O₁₂799.88NA pharmaffiliates.com
Rifaximin Impurity ERifamycin SC₃₇H₄₅NO₁₂695.2513553-79-2 pharmaffiliates.com
Rifaximin Impurity FRifamycin OC₃₉H₄₇NO₁₄753.7914487-05-9 pharmaffiliates.com

Development of Stability-Indicating Analytical Methods

Stability-indicating analytical methods (SIAMs) are crucial for monitoring the stability of a drug substance and drug product over time and under various environmental conditions. These methods are designed to separate and quantify the active ingredient from its potential degradation products, thus providing a clear picture of the drug's stability. ijcpa.in

For Rifaximin, several stability-indicating HPLC and HPTLC methods have been developed and validated. psu.edujpsbr.orgresearchgate.net These methods are established through forced degradation studies, where the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, thermal stress, and photolysis, as recommended by ICH guidelines. psu.edujournalijar.comresearchgate.net

Forced degradation studies on Rifaximin have shown that it is particularly sensitive to acidic conditions and oxidation. psu.edujournalijar.com Under acidic hydrolysis, a significant percentage of degradation has been observed. researchgate.net For example, one study reported 70.46% degradation under acidic conditions, 15.11% under alkali hydrolysis, and 24.18% under oxidative stress. researchgate.netimpactfactor.org Another study found Rifaximin to be highly sensitive to acidic conditions compared to oxidation and very resistant to alkaline, thermal, and photolytic degradation. psu.edu The degradation products formed under these stress conditions are then analyzed to ensure that the analytical method can effectively separate them from the parent drug. ijcpa.in

The development of a robust SIAM involves optimizing chromatographic conditions to achieve adequate resolution between Rifaximin and all potential degradants. This includes selecting an appropriate column, mobile phase, and gradient or isocratic elution program. researchgate.netresearchgate.net The specificity of the method is a key validation parameter, demonstrating that the method is unaffected by the presence of impurities, degradants, or excipients. psu.edu

Table 3: Summary of Forced Degradation Studies on Rifaximin

Stress ConditionReagent/MethodObserved DegradationReference
Acid Hydrolysis0.1 M HCl, refluxed at 80°C for 30 minRifaximin is more sensitive to acidic conditions. psu.edu
Alkaline Hydrolysis0.1 M NaOH, refluxed at 80°C for 30 minResistant to alkaline degradation. psu.edu
Oxidation30% H₂O₂, refluxed at 80°C for 30 minSensitive to oxidation, but less than acidic conditions. psu.edu
Thermal DegradationHeated at 100°CResistant to thermal degradation. journalijar.com
Photolytic DegradationExposure to UV radiationResistant to photolytic degradation. psu.edu
Acid HydrolysisNot specified70.46% degradation observed. researchgate.netimpactfactor.org
Alkali HydrolysisNot specified15.11% degradation observed. researchgate.netimpactfactor.org
Oxidative StressNot specified24.18% degradation observed. researchgate.netimpactfactor.org

Correlation of Impurity Profiles with Manufacturing Parameters

The impurity profile of Rifaximin can be influenced by various manufacturing parameters. Understanding the correlation between these parameters and the resulting impurities, including this compound, is essential for process control and optimization to minimize impurity formation.

Organic impurities can arise during the manufacturing process and subsequent storage of the drug substance. asianpubs.org The source of these impurities can be traced back to the starting materials, intermediates, reagents, and solvents used in the synthesis, as well as by-products formed during the reactions. For instance, this compound is also known as Rifamycin B, which is a related rifamycin antibiotic, suggesting it could be a process-related impurity. pharmaffiliates.comamazonaws.com

The manufacturing process of the active pharmaceutical ingredient (API) is carefully controlled to ensure the quality of the final product. fda.gov This includes setting appropriate specifications for raw materials, intermediates, and the final API, which will include limits for known and unknown impurities. fda.gov Any changes in the manufacturing process, such as a different synthesis route, could potentially alter the impurity profile, leading to new or different levels of impurities. regulations.gov

For example, two unknown oxidative degradation impurities of Rifaximin were prepared and characterized by using manganese dioxide as an oxidant, indicating how specific reaction conditions can lead to the formation of particular impurities. asianpubs.org By carefully studying the impact of process parameters such as reaction temperature, time, pH, and the purity of starting materials, manufacturers can identify critical process parameters that affect the formation of this compound and other related substances. This knowledge allows for the implementation of control strategies to ensure that the levels of these impurities are consistently below the established acceptance criteria, which are based on safety and regulatory guidelines. asianpubs.org

Stability and Degradation Kinetics Studies of Rifaximin Leading to Impurity B

Accelerated Degradation Studies and Kinetics

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods. Rifaximin (B1679331) has been subjected to various stress conditions as per the International Conference on Harmonization (ICH) guidelines to observe its degradation behavior. semanticscholar.org These studies involve exposing Rifaximin to acidic, alkaline, oxidative, thermal, and photolytic conditions to accelerate its degradation. semanticscholar.orgpsu.edu

The kinetics of Rifaximin degradation, particularly under acidic conditions, have been investigated. One study found that the acid-catalyzed degradation process followed first-order kinetics. researchgate.net By studying the degradation at different temperatures (313 K, 323 K, 333 K, and 343 K), researchers were able to calculate the degradation rate constant, half-life, and shelf life. researchgate.net Another study analyzing Rifaximin tablets over a six-month period at 40 ± 2°C and 75 ± 5% relative humidity determined that the degradation followed zero-order kinetics when analyzed by physicochemical methods. nih.gov

The extent of degradation varies significantly depending on the stressor. Comprehensive forced degradation studies have shown that Rifaximin is susceptible to degradation under acidic, alkaline, and oxidative conditions. researchgate.netresearchgate.net One report indicated degradation levels of 38.44% in acidic conditions, 100% in alkaline conditions, and 62.6% in oxidative conditions. researchgate.netresearchgate.net Another study reported different degradation percentages: 70.46% under acid hydrolysis, 15.11% under alkali hydrolysis, and 24.18% under oxidative stress. researchgate.net The drug has been found to be relatively stable against thermal and photolytic degradation. semanticscholar.orgpsu.eduresearchgate.net

The following table summarizes findings from various accelerated degradation studies on Rifaximin.

Stress ConditionReagent/MethodDuration & TemperatureDegradation (%)Reference
Acidic Hydrolysis0.1 M HClReflux at 60°C for 30 min70.46 researchgate.net
Acidic Hydrolysis0.1 M HClReflux at 60°C for 30 minSignificant semanticscholar.org
Acidic Hydrolysis0.1 M HClReflux at 80°C for 30 min55.39 (Recovery) researchgate.net
Alkaline Hydrolysis0.1 M NaOHReflux at 60°C for 30 min15.11 researchgate.net
Alkaline Hydrolysis0.1 M NaOHReflux at 60°C for 30 minSignificant semanticscholar.org
Alkaline HydrolysisNaOH solution (pH 12)2 weeks at 25°CSignificant ijcpa.in
Oxidative Degradation3% H₂O₂Reflux at 80°C for 1 hour24.18 researchgate.netimpactfactor.org
Oxidative Degradation2% H₂O₂24 hours at 25°CSignificant ijcpa.in
Thermal DegradationDry Heat3 months at 50°CNo significant degradation ijcpa.in
Photolytic DegradationSunlight & UV Light-Unstable in sunlight researchgate.net

Identification of Critical Degradation Pathways Resulting in Impurity B

Rifaximin Impurity B, chemically identified as [(1,2-Dihydro-5,6,17,19,21-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-2,7-(epoxypentadeca semanticscholar.orgresearchgate.netasianpubs.orgtrienimino)naphtho[2,1-b]furan-9-yl)oxy]acetic acid 21-acetate, is a known degradation product of Rifaximin. allmpus.com It is also referred to as 4-O-Carboxymethyl Rifamycin (B1679328). allmpus.com

The formation of related rifamycin impurities often involves hydrolysis. The pathway to Rifamycin SV, a related compound, involves the oxidation of Rifamycin B to an intermediate, Rifamycin O. google.com This is followed by the hydrolysis of Rifamycin O to Rifamycin S, which releases glycolic acid. google.com This hydrolytic pathway is a critical process in the degradation of rifamycin-class antibiotics.

Oxidative pathways are also significant in the degradation of Rifaximin. Studies have shown that Rifaximin is susceptible to oxidation, which can be a critical pathway leading to the formation of various impurities. researchgate.netasianpubs.org The use of oxidizing agents like manganese dioxide has been employed to intentionally prepare oxidative degradation impurities of Rifaximin for structural elucidation. asianpubs.org It is noted that this compound can arise as both a process-related impurity during manufacturing and as a degradation product during storage. allmpus.com

Influence of Environmental Factors on Impurity B Formation (e.g., Temperature, pH, Oxidants)

The formation of Rifaximin impurities, including Impurity B, is significantly influenced by environmental factors such as pH, temperature, and the presence of oxidants.

pH: Rifaximin demonstrates notable degradation in both acidic and alkaline environments. researchgate.netresearchgate.netijcpa.in It is reported to be particularly sensitive to acidic conditions. semanticscholar.orgpsu.edu In one study, acid degradation resulted in two additional product peaks. researchgate.net Basic conditions (pH 12) also lead to significant degradation, where a sequential degradation from Rifaximin to a "degradation product A" and then to a "degradation product B" was observed. ijcpa.in

Temperature: Elevated temperatures can accelerate the degradation process, especially in solution. Acid degradation kinetic studies were performed at temperatures ranging from 313 K to 343 K (40°C to 70°C), showing an increased rate of degradation with increasing temperature. researchgate.net However, under dry heat conditions (50°C for 3 months), Rifaximin tablets showed no significant degradation, indicating reasonable stability in the solid state. ijcpa.in

Oxidants: Rifaximin is susceptible to oxidative degradation. psu.eduresearchgate.net Exposure to hydrogen peroxide (H₂O₂) results in the formation of multiple degradation products. researchgate.netijcpa.inimpactfactor.org One study identified five different degradants under oxidative stress. researchgate.net The presence of even mild oxidizing agents can thus contribute to the formation of oxidative impurities.

Light: While generally more stable under photolytic conditions compared to hydrolysis or oxidation, some instability has been noted. psu.eduresearchgate.net One study found that Rifaximin is more unstable when exposed to sunlight compared to UV irradiation. researchgate.net

Elucidation of Degradation Intermediates and Products Related to this compound

The forced degradation of Rifaximin results in a complex profile of intermediates and final products. Several studies have utilized liquid chromatography coupled with mass spectrometry (LC-MS) to separate and identify these degradants.

Under acidic stress, multiple degradation products are formed. One LC-MS study identified nine products in a sample subjected to acid hydrolysis. nih.gov Another found four degradants (with m/z values of 784.2, 744.5, 784.3, and 753.8) under acidic conditions. researchgate.net

Alkaline hydrolysis yielded three detectable degradants (m/z 744.5, 784.3, 753.8), while oxidative stress produced five (m/z 772.4, 838.4, 744.5, 753.8, and 801.9). researchgate.net A comprehensive study identified a total of seven degradants across various stress conditions. Three of these were identified as known pharmacopoeial impurities: Impurity G, Impurity F (Rifamycin O), and Impurity H. impactfactor.org The remaining four were considered novel degradation products. impactfactor.org

Other identified degradation products include:

25-deacetyl Rifaximin: This has been identified as a degradation product and human metabolite. researchgate.netamazonaws.com

30-hydroxylated Rifaximin: Identified as an impurity. researchgate.net

Rifamycin-O: This is a known impurity (Impurity F) and an intermediate in the hydrolysis pathway of rifamycins. impactfactor.orggoogle.comresearchgate.net

Impurity Control and Management in Pharmaceutical Development

Strategies for Minimizing Rifaximin (B1679331) Impurity B Formation during Synthesis

Minimizing the formation of Rifaximin Impurity B, which is also the key starting material Rifamycin (B1679328) B, primarily involves controlling the carry-over of unreacted precursors and preventing side reactions. amazonaws.com The synthesis of Rifaximin typically starts with the fermentation product Rifamycin B, which is oxidized to Rifamycin O. amazonaws.com This intermediate is then reacted with 2-amino-4-methylpyridine (B118599) to form Rifaximin. amazonaws.comgoogle.com The control of impurities is therefore focused on ensuring the initial reaction goes to completion and on the conditions of subsequent steps.

Key strategies to minimize the levels of Impurity B and other related substances during synthesis include:

Reaction Conditions: Precise control over reaction parameters is essential. The reaction between Rifamycin O and 2-amino-4-methylpyridine is typically performed at controlled temperatures, for instance, between 15°C and 40°C, for a duration of 20 to 35 hours to ensure the reaction proceeds efficiently while minimizing impurity formation. googleapis.com

Post-Reaction Treatment: After the main synthesis step, specific treatments can be applied to reduce impurities. For example, adding a solution of ascorbic acid to the reaction mass helps to reduce oxidized forms of Rifaximin that may have formed during the reaction, thereby preventing the formation of certain degradation impurities. google.com

Table 1: Synthesis Control Parameters for Minimizing Impurities

ParameterControl StrategyRationale
Solvent System Use of a water, ethyl alcohol, and acetone (B3395972) mixture. googleapis.comAcetone in the solvent system aids in producing Rifaximin with very low impurity levels. google.comgoogle.com
Temperature Maintain reaction temperature between 15°C - 40°C. googleapis.comOptimizes reaction kinetics and minimizes the formation of thermal degradation products and side-reactions.
Reaction Time Control reaction duration, e.g., 20-35 hours. googleapis.comEnsures maximum conversion of the starting material, reducing the carry-over of Rifamycin O and related precursors.
Reagent Control Use of an excess of 2-amino-4-methylpyridine (e.g., 2 to 4 molar equivalents). googleapis.comDrives the reaction towards completion, minimizing unreacted Rifamycin O.

Purification Techniques to Reduce this compound Levels

Following synthesis, crude Rifaximin undergoes rigorous purification to reduce Impurity B and other process-related impurities to acceptable levels. Crystallization and washing are the primary methods employed.

Recrystallization/Suspension: A common and effective technique involves suspending the crude solid Rifaximin in a specific solvent system and using temperature modulation to achieve purification. One patented method involves suspending the crude product in a mixture of ethyl alcohol and water, where ethanol (B145695) constitutes at least 95% of the volume. google.comgoogle.com The suspension is heated to a temperature between 35°C and 45°C for several hours, then cooled to approximately 10°C to precipitate the purified Rifaximin. google.comgoogle.com This process effectively removes impurities that have different solubility profiles from the final product.

Washing Procedures: The precipitated Rifaximin is subjected to a series of washing steps to remove residual impurities. This typically involves washing the filtered solid with a mixture of ethyl alcohol and demineralized water, followed by further washes with demineralized water alone. google.comgoogleapis.com The final drying of the purified product is also a controlled step, often performed under vacuum at a specific temperature until a target water content is reached. google.com

Table 2: Purification Process for Rifaximin

StepDescriptionPurpose
Suspension Crude Rifaximin is suspended in a mixture of ethyl alcohol and water (≥95% ethanol). google.comgoogle.comTo dissolve impurities and prepare the product for crystallization.
Heating The suspension is heated to 35°C - 45°C for 2.5-3.5 hours. google.comTo ensure complete dissolution of the product and some impurities.
Cooling The mixture is cooled to 10°C over a controlled period (e.g., 60 minutes). google.comTo induce crystallization of the purified Rifaximin, leaving impurities in the mother liquor.
Filtration & Washing The solid is filtered and washed with an ethanol/water mixture, followed by water. googleapis.comTo remove the impurity-rich mother liquor and any surface contaminants.
Drying The product is dried under vacuum at a controlled temperature (e.g., 70°C). google.comTo remove residual solvents and achieve the desired final product specifications.

In-Process Control and Finished Product Release Testing for Impurity B

Continuous monitoring throughout the manufacturing process is crucial for impurity control. In-process controls (IPCs) and final release testing ensure that this compound is consistently below the specified limits in the final drug substance.

Analytical Methodology: The standard method for detecting and quantifying this compound is High-Performance Liquid Chromatography (HPLC). google.comgoogle.comasianpubs.org These methods are validated to be specific, sensitive, and accurate for their intended purpose. geneesmiddeleninformatiebank.nl The HPLC analysis typically uses a UV detector set at a wavelength where Rifaximin and its impurities can be detected, such as 254 nm. asianpubs.org

In-Process Controls (IPCs): Samples are taken at critical stages of the synthesis and purification processes and analyzed using HPLC. This allows for real-time monitoring of the impurity profile and enables adjustments to be made if any deviation is observed.

Finished Product Testing: Every batch of the final Rifaximin active pharmaceutical ingredient (API) is tested against a comprehensive specification before it can be released for use in manufacturing the finished drug product. geneesmiddeleninformatiebank.nl This specification includes a specific limit for Impurity B. europa.eu The testing procedures are detailed in official pharmacopoeias and internal documents, specifying the mobile phase, buffer preparation, and chromatographic conditions. scribd.com

Assessment of Impurity Levels in Relation to Specified Limits (e.g., European Pharmacopoeia)

Regulatory authorities, such as the European Medicines Agency (EMA), and pharmacopoeias provide strict guidelines on impurity limits. The European Pharmacopoeia (Ph. Eur.) includes a monograph for Rifaximin that lists known impurities, including Impurity B, and sets their acceptance criteria. google.comgoogle.comgoogle.com

Pharmacopoeial Limits: The monograph for Rifaximin in the European Pharmacopoeia specifies the maximum allowed level for Impurity B. google.com Pharmaceutical manufacturers must demonstrate that their process can consistently produce Rifaximin that meets these requirements. For instance, some manufacturing processes are designed to achieve levels of Impurity B below 0.1%. google.com

Regulatory Scrutiny: During the marketing authorization process, regulatory bodies conduct a thorough assessment of the manufacturer's impurity control strategy. geneesmiddeleninformatiebank.nl This includes a review of the synthesis process, purification methods, analytical validation data, and batch analysis results to ensure all potential impurities are identified, characterized, and controlled. geneesmiddeleninformatiebank.nl For example, an assessment by the Australian Therapeutic Goods Administration (TGA) confirmed that the limits for specified impurities in Rifaximin were generally in accordance with EU guidelines. amazonaws.com This ensures that the final product is of high quality and safe for patient use.

Regulatory Frameworks and Compliance for Pharmaceutical Impurities

Adherence to International Council for Harmonisation (ICH) Guidelines (Q2(R1), Q3A, Q3B)

The ICH has developed a series of guidelines that are widely adopted by regulatory authorities in Europe, Japan, and the United States, and serve as a benchmark for the pharmaceutical industry globally. numberanalytics.com For the control of impurities, the Q2, Q3A, and Q3B guidelines are of paramount importance.

The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the identification, qualification, and reporting of impurities in new drug substances and new drug products, respectively. numberanalytics.com These guidelines are not applicable to new drug substances in the clinical research stage of development. ich.org

ICH Q3A(R2): Impurities in New Drug Substances

This guideline focuses on impurities in new drug substances that are produced through chemical synthesis. ich.orgeuropa.eu It classifies impurities into three main categories: organic impurities (process- and drug-related), inorganic impurities, and residual solvents. ich.orgeuropa.eu Organic impurities can arise during the manufacturing process or during storage and may include starting materials, by-products, intermediates, and degradation products. ich.orgikev.org Inorganic impurities, such as reagents, ligands, and catalysts, can also result from the manufacturing process. ich.orgeuropa.eu

The guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance. ich.orgfda.gov Any impurity observed at a level greater than the reporting threshold must be reported. europa.eu Impurities present at levels above the identification threshold need to be structurally characterized. ich.orgikev.org Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity or a given impurity profile at a specified level. ich.orgeuropa.eu An impurity is considered qualified if it was present in a batch of the new drug substance used in safety and/or clinical studies. ich.orgeuropa.eu

ICH Q3B(R2): Impurities in New Drug Products

This guideline complements Q3A(R2) and provides guidance on impurities that are degradation products of the drug substance or reaction products of the drug substance with excipients or the container closure system. europa.eueuropa.eu It establishes thresholds for reporting, identifying, and qualifying degradation products in new drug products, which are also based on the maximum daily dose. europa.eu The guideline emphasizes that the impurity profile of batches manufactured by the proposed commercial process should be compared with the profiles of batches used in development. europa.eu

Thresholds for Impurities

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Table based on data from ICH Q3A/B guidelines. ich.orgeuropa.eu

The ICH Q2(R1) guideline provides guidance on the validation of analytical procedures. ich.orggmp-compliance.org This is crucial for ensuring that the methods used to detect and quantify impurities, such as Rifaximin (B1679331) Impurity B, are reliable and accurate. researchgate.netresearchgate.net The guideline outlines the validation characteristics needed for various analytical methods. gmp-compliance.org

For impurity testing, the analytical procedure must be validated to demonstrate its specificity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, and range. ich.org

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. ich.org

Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Accuracy is the closeness of test results obtained by the method to the true value.

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. ich.org

Range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Pharmacopoeial Standards for Rifaximin Impurity B (e.g., USP, EP, BP, JP)

Pharmacopoeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), British Pharmacopoeia (BP), and Japanese Pharmacopoeia (JP) provide official standards for drug substances and products. veeprho.comsigmaaldrich.com These standards include monographs that specify the tests, procedures, and acceptance criteria for the identity, strength, quality, and purity of the substance.

This compound Details

Identifier Value
Chemical Name 4-O-(Carboxymethyl)rifamycin synzeal.compharmaffiliates.com
Synonyms Rifamycin (B1679328) B, Rifaximin BP Impurity B veeprho.commolcan.com
CAS Number 13929-35-6 veeprho.compharmaffiliates.com
Molecular Formula C39H49NO14 molcan.compharmaffiliates.com
Molecular Weight 755.80 g/mol pharmaffiliates.com

Documentation and Reporting Requirements for Impurity Characterization

Comprehensive documentation and reporting are fundamental to regulatory compliance for pharmaceutical impurities. Regulatory submissions, such as New Drug Applications (NDAs) and Abbreviated New Drug Applications (ANDAs), must include detailed information on the characterization and control of impurities. veeprho.comsynzeal.com

The application should include a summary of the actual and potential impurities that are most likely to arise during the synthesis, purification, and storage of the new drug substance. ikev.org This summary should be based on a scientific appraisal of the chemical reactions involved in the synthesis and potential degradation pathways. ikev.orgeuropa.eu

For impurities that are identified, the documentation should include a description of the studies conducted to characterize their structure. ich.org If an impurity cannot be identified, a summary of the laboratory studies undertaken to attempt to identify it should be provided. ikev.org

A rationale for the proposed impurity acceptance criteria must be provided, which includes safety considerations. europa.eu The analytical procedures used for detecting and quantifying impurities must be fully described and validated, with the validation data included in the submission. fda.gov The report should also contain a tabulation of the test results for all batches of the new drug substance and product manufactured during development and for the batches representative of the proposed commercial process. europa.eueuropa.eu

Future Research Directions in Rifaximin Impurity B Analysis

Development of Novel and Green Analytical Technologies

The current standard for analyzing Rifaximin (B1679331) and its impurities, including Impurity B, predominantly relies on High-Performance Liquid Chromatography (HPLC), often coupled with UV detection. While effective, these methods frequently use significant volumes of organic solvents, such as acetonitrile (B52724) and methanol (B129727), contributing to environmental waste and posing occupational hazards.

Future research is focused on developing greener alternatives that minimize solvent consumption and environmental footprint. Key directions include:

Ultra-High-Performance Liquid Chromatography (UHPLC): The adoption of UHPLC systems represents a significant step forward. UHPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster analysis times and a drastic reduction in solvent consumption—often up to 80-90% less than conventional HPLC—while simultaneously improving resolution and sensitivity.

Green Solvent Substitution: A systematic investigation into replacing hazardous solvents with more benign alternatives is crucial. This includes exploring the use of ethanol (B145695), ionic liquids, or deep eutectic solvents as potential components of the mobile phase in liquid chromatography.

A comparative overview of current and potential future analytical technologies is presented below:

FeatureConventional HPLCUltra-High-Performance Liquid Chromatography (UHPLC)Supercritical Fluid Chromatography (SFC)
Primary Mobile Phase Acetonitrile/Methanol/Water mixturesAcetonitrile/Methanol/Water mixturesSupercritical Carbon Dioxide
Typical Analysis Time 15-30 minutes2-10 minutes3-12 minutes
Solvent Consumption HighLow to Very LowVery Low
Environmental Impact HighLowVery Low
Potential for Rifaximin Impurity B Established methodologyHigh potential for faster, more sensitive analysisHigh potential for significant green impact

Deeper Mechanistic Understanding of Impurity Formation at Molecular Level

A comprehensive understanding of how this compound forms is fundamental to controlling its presence. This impurity, identified as Rifaximin-O-acetic acid, is often formed during the synthesis of Rifaximin, particularly in steps involving solvents like ethyl acetate (B1210297) and reactions with chloroacetic acid.

Future research should pivot towards a more profound molecular-level investigation:

Reaction Kinetics Studies: Detailed kinetic studies are needed to map the reaction pathways leading to the formation of this compound. By investigating the influence of temperature, pH, catalyst concentration, and reactant ratios, researchers can determine the rate-limiting steps and identify critical process parameters that must be tightly controlled.

Computational Chemistry: The use of computational modeling, such as Density Functional Theory (DFT), can provide invaluable insights into the transition states and energy barriers of the reactions involved. These models can elucidate the precise mechanism, for instance, whether the formation proceeds via an SN1 or SN2 type reaction, and predict the likelihood of impurity formation under various conditions.

Forced Degradation Studies: While forced degradation studies are standard practice, future work should employ advanced analytical techniques (e.g., LC-MS/MS) to identify not just the primary degradants but also the intermediate species. This can help reconstruct the complete degradation pathway and confirm the proposed formation mechanisms under stress conditions like heat, light, oxidation, and hydrolysis.

Predictive Modeling for Impurity Generation and Control

The integration of predictive modeling represents a paradigm shift from reactive testing to proactive quality control. By leveraging data from manufacturing processes and mechanistic studies, it is possible to build models that predict the level of this compound.

Quality by Design (QbD) Principles: Applying QbD principles involves systematically mapping the relationship between Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs), such as the level of Impurity B. This creates a "design space"—a multidimensional combination of process variables within which the desired product quality is assured.

Multivariate Data Analysis (MVDA): Tools like Principal Component Analysis (PCA) and Partial Least Squares (PLS) can be used to analyze large datasets from manufacturing batches. These models can identify complex interactions between raw material attributes and process parameters that influence the formation of this compound, which might not be apparent from univariate analysis.

Machine Learning (ML) and Artificial Intelligence (AI): Advanced ML algorithms can be trained on historical batch data to predict impurity levels with high accuracy. These models can serve as early warning systems, flagging potential deviations before a batch is completed, thus enabling real-time process adjustments and reducing the risk of batch failure.

Advanced Methodologies for Trace Impurity Analysis and Quantification

As regulatory expectations for impurity control become more stringent, the ability to detect and quantify impurities at trace levels is paramount. Future research must focus on pushing the limits of detection and quantification.

High-Resolution Mass Spectrometry (HRMS): The coupling of liquid chromatography with HRMS techniques, such as Orbitrap or Time-of-Flight (TOF) mass analyzers, offers unparalleled specificity and sensitivity. HRMS provides highly accurate mass measurements, which aids in the confident identification of unknown impurities and the quantification of known impurities like this compound at parts-per-million (ppm) or even parts-per-billion (ppb) levels.

Tandem Mass Spectrometry (MS/MS): LC-MS/MS is a powerful tool for quantification in complex matrices. By monitoring specific precursor-to-product ion transitions, MS/MS methods can achieve exceptional selectivity and sensitivity, effectively filtering out background noise and matrix interferences. Developing and validating a robust LC-MS/MS method for this compound would be a significant advancement for routine quality control and stability testing.

Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an emerging primary analytical method that allows for the direct quantification of substances without the need for a specific reference standard of the analyte itself. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei. Developing a qNMR method could provide a powerful orthogonal technique to verify the accuracy of chromatographic methods for this compound.

Q & A

Q. What strategies improve detection sensitivity for trace-level this compound in complex matrices?

  • Methodological Answer : Use solid-phase extraction (SPE) for sample cleanup followed by UPLC-MS/MS with electrospray ionization (ESI+). Optimize collision energy (20–40 eV) and monitor transitions (e.g., m/z 696 → 678 for Impurity B). Method sensitivity can reach 0.1 ng/mL with RSD <3% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.